(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride
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Overview
Description
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methylthiazole moiety and an o-tolyl group, making it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
Similar compounds have been observed to interact with various cellular targets
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its targets to induce changes at the molecular level . The exact nature of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been observed to influence various cellular processes
Result of Action
Similar compounds have been observed to induce changes at the cellular level
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with methyl iodide under basic conditions to yield 4-methylthiazole.
Piperazine Substitution: The 4-methylthiazole is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the intermediate (4-methylthiazol-2-yl)methylpiperazine.
Coupling with o-Tolyl Group: The final step involves coupling the intermediate with o-tolylmethanone under acidic conditions to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(m-tolyl)methanone hydrochloride
- (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone hydrochloride
Uniqueness
Compared to similar compounds, (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone hydrochloride has a unique substitution pattern that affects its chemical reactivity and biological activity. The position of the tolyl group (ortho vs. meta or para) can significantly influence the compound’s properties, making it distinct in terms of its applications and effectiveness.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2-methylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS.ClH/c1-13-5-3-4-6-15(13)17(21)20-9-7-19(8-10-20)11-16-18-14(2)12-22-16;/h3-6,12H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFHLUQJBXTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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